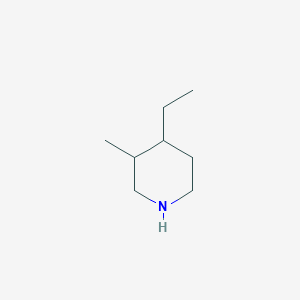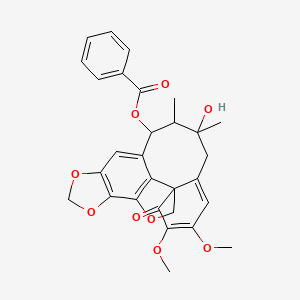
4-Ethyl-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-methylpiperidine is a heterocyclic organic compound that belongs to the class of piperidines. Piperidines are six-membered rings containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the fourth position and a methyl group at the third position of the piperidine ring. Piperidines are known for their significant role in medicinal chemistry, serving as building blocks for various pharmaceuticals and bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methylpiperidine can be achieved through several methods. One common approach involves the alkylation of 3-methylpiperidine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating the nucleophilic substitution reaction with the ethyl halide .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyridine derivatives. For instance, the hydrogenation of 4-ethyl-3-methylpyridine over a palladium or nickel catalyst under high pressure and temperature conditions can yield the desired piperidine compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-3-methylpiperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a building block for the development of drugs with potential therapeutic effects, including analgesics and antihypertensives.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-methylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for various receptors or enzymes, modulating their activity. The compound’s nitrogen atom can form hydrogen bonds or coordinate with metal ions, influencing its interaction with biological targets. The presence of ethyl and methyl groups can affect the compound’s lipophilicity and binding affinity .
Comparación Con Compuestos Similares
- 3-Ethyl-4-methylpiperidine
- 4-Methylpiperidine
- 3-Methylpiperidine
Comparison: 4-Ethyl-3-methylpiperidine is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to 3-Ethyl-4-methylpiperidine, the ethyl and methyl groups are interchanged, potentially leading to different steric and electronic effects. 4-Methylpiperidine and 3-Methylpiperidine lack one of the alkyl groups, which can significantly alter their properties and applications .
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
4-ethyl-3-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3 |
Clave InChI |
XDOCILGWSIZBKG-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCNCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)



![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)


![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)

![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)

